Dicyclobutylmethanesulfonamide
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Overview
Description
Dicyclobutylmethanesulfonamide is a chemical compound with the molecular formula C₉H₁₇NO₂S. It is primarily used for research purposes and is known for its unique structural properties. This compound is characterized by the presence of two cyclobutyl groups attached to a methanesulfonamide moiety, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclobutylmethanesulfonamide typically involves the reaction of cyclobutylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclobutylamine+Methanesulfonyl chloride→this compound+HCl
The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and to ensure a high yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dicyclobutylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Dicyclobutylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of dicyclobutylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanesulfonamide: Similar structure but with only one cyclobutyl group.
Methanesulfonamide: Lacks the cyclobutyl groups, making it less sterically hindered.
N,N-Dicyclobutylsulfonamide: Similar but with different substitution patterns on the nitrogen atom .
Uniqueness
Dicyclobutylmethanesulfonamide is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
N,N-di(cyclobutyl)methanesulfonamide |
InChI |
InChI=1S/C9H17NO2S/c1-13(11,12)10(8-4-2-5-8)9-6-3-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
LPEDYNYUWYOQBU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1CCC1)C2CCC2 |
Origin of Product |
United States |
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